Benzomorphan

説明

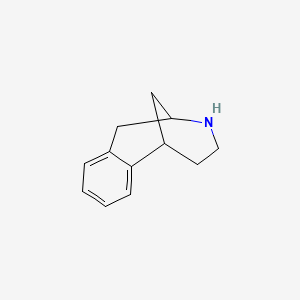

Structure

3D Structure

特性

分子式 |

C12H15N |

|---|---|

分子量 |

173.25 g/mol |

IUPAC名 |

10-azatricyclo[7.3.1.02,7]trideca-2,4,6-triene |

InChI |

InChI=1S/C12H15N/c1-2-4-12-9(3-1)7-11-8-10(12)5-6-13-11/h1-4,10-11,13H,5-8H2 |

InChIキー |

NSLKFRGZLUIUKO-UHFFFAOYSA-N |

SMILES |

C1CNC2CC1C3=CC=CC=C3C2 |

正規SMILES |

C1CNC2CC1C3=CC=CC=C3C2 |

同義語 |

Benzomorphan Benzomorphans |

製品の起源 |

United States |

Foundational & Exploratory

The Benzomorphan Nucleus: A Technical Guide to its History, Discovery, and Opioid Analgesic Development

For Researchers, Scientists, and Drug Development Professionals

Introduction

The quest for potent analgesics with favorable safety profiles has been a cornerstone of medicinal chemistry for over a century. Within the landscape of opioid research, the simplification of the complex morphine scaffold has yielded several key structural classes, among which the benzomorphans hold a significant place. Derived from the morphinan skeleton, the 6,7-benzomorphan nucleus represents a versatile template that has led to the development of clinically important analgesics and valuable pharmacological tools. This technical guide provides an in-depth exploration of the history, discovery, structure-activity relationships (SAR), and pharmacological evaluation of benzomorphan opioid analgesics. It is intended to serve as a comprehensive resource for researchers and professionals involved in the design and development of novel pain therapeutics.

A Historical Perspective: The Genesis of the this compound Scaffold

The story of this compound analgesics is rooted in the broader effort to understand the structural requirements for opioid activity by systematically dissecting the morphine molecule. The pioneering work of Dr. Everette L. May and Dr. Nathan B. Eddy at the National Institutes of Health in the 1950s was instrumental in this endeavor. Their research focused on simplifying the intricate five-ring structure of morphine to identify the essential pharmacophore responsible for its analgesic properties. This led to the synthesis of the tricyclic this compound core, chemically known as 2,6-methano-3-benzazocine.

One of the earliest and most significant compounds to emerge from this research was phenazocine , first synthesized in 1959. Phenazocine demonstrated analgesic potency significantly greater than morphine in preclinical models, validating the this compound scaffold as a promising avenue for new drug discovery. This initial success spurred further investigation into this chemical class, leading to the synthesis and evaluation of a multitude of derivatives.

A pivotal moment in the history of benzomorphans, and indeed opioid pharmacology, was the development of pentazocine by the Sterling Drug Company. First synthesized in 1958 and approved for medical use in the United States in 1967, pentazocine became a widely used analgesic. Its unique pharmacological profile as a mixed agonist-antagonist at opioid receptors marked a significant conceptual advance, offering the potential for potent analgesia with a reduced risk of abuse and dependence compared to full mu-opioid agonists like morphine. Another key early this compound was cyclazocine , a potent opioid agonist-antagonist that, while not clinically successful as an analgesic due to psychotomimetic effects, proved to be an invaluable research tool for characterizing different opioid receptor subtypes. These early discoveries laid the groundwork for decades of research into the complex pharmacology of this compound derivatives.

The this compound Core and Structure-Activity Relationships (SAR)

The analgesic activity of this compound derivatives is primarily mediated through their interaction with opioid receptors, particularly the mu (µ), kappa (κ), and delta (δ) receptors. The specific pharmacological profile of each compound—whether it acts as an agonist, antagonist, or partial agonist at these receptors—is dictated by the substituents on the core this compound structure. The key positions for modification that profoundly influence activity are the nitrogen atom (position 3) and the phenolic hydroxyl group (position 8).

-

The N-Substituent: The nature of the substituent on the basic nitrogen is a critical determinant of a compound's activity profile.

-

Small alkyl groups, such as a methyl group, generally confer potent agonist activity at the mu-opioid receptor.

-

Larger N-substituents, such as allyl or cyclopropylmethyl groups, tend to introduce antagonist properties at the mu receptor, while often retaining or enhancing agonist activity at the kappa receptor. This is exemplified by compounds like pentazocine and cyclazocine.

-

The N-phenethyl substituent has been shown to produce compounds with high agonist potency.

-

-

The 8-Hydroxyl Group: A phenolic hydroxyl group at the 8-position is generally crucial for potent analgesic activity, mirroring the phenolic hydroxyl in morphine. Masking or removing this group typically leads to a significant decrease in potency.

-

Substitution on the Benzene Ring and at Other Positions:

-

The stereochemistry of the this compound nucleus is critical for its interaction with opioid receptors.

-

The addition of a methyl group at the 9-position can influence activity, with the alpha-configuration often being more potent.

-

These SAR principles have guided the synthesis of a vast array of this compound derivatives with diverse pharmacological profiles, ranging from potent mu-agonists to kappa-selective agonists and mixed-action compounds.

Quantitative Analysis of this compound Derivatives

The following tables summarize the in vitro receptor binding affinities (Ki), in vitro functional activities (EC50/Emax), and in vivo analgesic potencies (ED50) for a selection of key this compound derivatives. This data allows for a direct comparison of their pharmacological properties.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of Selected this compound Derivatives

| Compound | µ-Opioid Receptor (MOR) | κ-Opioid Receptor (KOR) | δ-Opioid Receptor (DOR) |

| Phenazocine | ~1.5 | ~2.0 | ~30 |

| Pentazocine | ~50 | ~10 | ~2500 |

| Cyclazocine | ~0.2 | ~0.1 | ~10 |

| Dezocine | 3.7[1] | 31.9[1] | 527[1] |

| Ketocyclazocine | ~1 | ~0.2 | ~400 |

Note: Ki values are approximate and can vary depending on the specific assay conditions and tissue preparation used.

Table 2: In Vitro Functional Activity of Selected this compound Derivatives

| Compound | Receptor | Assay | Parameter | Value |

| Dezocine | KOR | [³⁵S]GTPγS Binding | Emax | ~33-45% (Partial Agonist)[2] |

| Dezocine | MOR | [³⁵S]GTPγS Binding | Emax | Weak Partial Agonist[2][3] |

Table 3: In Vivo Analgesic Potency (ED50, mg/kg) of Selected this compound Derivatives

| Compound | Test | Route of Administration | ED50 (mg/kg) |

| Phenazocine | Mouse Hot Plate | Subcutaneous | ~0.2 |

| Pentazocine | Mouse Tail Flick | Subcutaneous | ~3.0 |

| Cyclazocine | Mouse Tail Flick | Subcutaneous | ~0.1 |

| Dezocine | Mouse Acetic Acid Writhing | Subcutaneous | ~0.1 |

Note: ED50 values are highly dependent on the animal model, specific pain stimulus, and route of administration.

Key Experimental Protocols in this compound Research

The characterization of this compound opioid analgesics relies on a suite of standardized in vitro and in vivo assays. The following sections provide detailed methodologies for key experiments.

Synthesis of the this compound Core: The Grewe Cyclization

A cornerstone in the synthesis of the 2,6-methano-3-benzazocine skeleton is the Grewe cyclization, an acid-catalyzed intramolecular cyclization of N-benzyl-octahydroisoquinolines.

General Protocol:

-

Starting Material: An appropriately substituted N-benzyl-octahydroisoquinoline is used as the starting material.

-

Acid Catalyst: The cyclization is typically effected by heating the starting material in the presence of a strong acid, such as polyphosphoric acid, hydrobromic acid, or sulfuric acid.

-

Reaction Conditions: The reaction is generally carried out at elevated temperatures, often in the range of 100-150°C.

-

Work-up and Purification: Following the completion of the reaction, the mixture is cooled, neutralized with a base, and the product is extracted with an organic solvent. The crude product is then purified using standard techniques such as column chromatography or recrystallization.

The Grewe cyclization has proven to be a robust and versatile method for the construction of the this compound nucleus, enabling the synthesis of a wide variety of derivatives for pharmacological evaluation.

In Vitro Opioid Receptor Binding Assay (Radioligand Competition)

This assay is used to determine the affinity (Ki) of a test compound for a specific opioid receptor subtype.

Materials:

-

Cell membranes expressing the opioid receptor of interest (e.g., from CHO or HEK293 cells, or rodent brain tissue).

-

Radioligand specific for the receptor subtype (e.g., [³H]DAMGO for MOR, [³H]U-69,593 for KOR, [³H]DPDPE for DOR).

-

Test compound (unlabeled this compound derivative).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

96-well filter plates and a cell harvester.

-

Scintillation fluid and a scintillation counter.

Protocol:

-

Plate Setup: In a 96-well plate, add assay buffer, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound.

-

Incubation: Add the cell membrane preparation to each well to initiate the binding reaction. Incubate the plate at a specific temperature (e.g., 25°C) for a set period (e.g., 60 minutes) to allow the binding to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through the filter plate using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Counting: After drying the filters, add scintillation fluid and count the radioactivity in a scintillation counter.

-

Data Analysis: The data is used to generate a competition curve, from which the IC50 (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation.

In Vitro Functional Assay: [³⁵S]GTPγS Binding

This assay measures the ability of a compound to activate the G-protein coupled to the opioid receptor, thus determining its functional efficacy (agonist, partial agonist, or antagonist).

Materials:

-

Cell membranes expressing the opioid receptor of interest.

-

[³⁵S]GTPγS (a non-hydrolyzable GTP analog).

-

GDP (Guanosine diphosphate).

-

Test compound.

-

Assay buffer (containing MgCl₂, NaCl, and Tris-HCl).

-

96-well filter plates, cell harvester, scintillation fluid, and scintillation counter.

Protocol:

-

Pre-incubation: In a 96-well plate, incubate the cell membranes with the test compound and GDP in the assay buffer.

-

Initiation: Initiate the reaction by adding [³⁵S]GTPγS to each well.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 30°C) for a specific time to allow for agonist-stimulated [³⁵S]GTPγS binding to the G-proteins.

-

Termination and Filtration: Terminate the assay by rapid filtration through a filter plate, followed by washing with ice-cold buffer.

-

Counting: Measure the radioactivity on the filters using a scintillation counter.

-

Data Analysis: The amount of [³⁵S]GTPγS bound is plotted against the concentration of the test compound to generate a dose-response curve, from which the EC50 (potency) and Emax (efficacy) can be determined.

In Vivo Analgesic Assay: Tail-Flick Test

This is a common method to assess the analgesic efficacy of a compound against a thermal pain stimulus in rodents.

Materials:

-

Tail-flick analgesiometer with a radiant heat source.

-

Rodents (mice or rats).

-

Test compound and vehicle control.

Protocol:

-

Acclimation: Acclimate the animals to the testing environment and the restraining device.

-

Baseline Measurement: Measure the baseline tail-flick latency for each animal by focusing the radiant heat source on the tail and recording the time it takes for the animal to flick its tail away. A cut-off time (e.g., 10-15 seconds) is used to prevent tissue damage.

-

Compound Administration: Administer the test compound or vehicle control via the desired route (e.g., subcutaneous, intraperitoneal, oral).

-

Post-treatment Measurement: At various time points after administration (e.g., 30, 60, 90 minutes), measure the tail-flick latency again.

-

Data Analysis: An increase in the tail-flick latency compared to the baseline and vehicle-treated animals indicates an analgesic effect. The data is often expressed as the maximum possible effect (%MPE).

In Vivo Analgesic Assay: Hot Plate Test

This assay measures the response to a thermal stimulus applied to the paws of the animal and is considered to involve more supraspinal (brain-level) processing than the tail-flick test.

Materials:

-

Hot plate apparatus with a controlled temperature surface.

-

Rodents (mice or rats).

-

Test compound and vehicle control.

Protocol:

-

Apparatus Setup: Set the temperature of the hot plate to a constant, noxious level (e.g., 52-55°C).

-

Baseline Measurement: Place each animal on the hot plate and record the latency to the first sign of nociception, which can be paw licking, paw shaking, or jumping. A cut-off time is employed to prevent injury.

-

Compound Administration: Administer the test compound or vehicle.

-

Post-treatment Measurement: At predetermined time intervals after dosing, place the animals back on the hot plate and measure the response latency.

-

Data Analysis: A significant increase in the response latency in the drug-treated group compared to the control group indicates analgesia.

Visualizing Key Pathways and Workflows

Opioid Receptor Signaling Pathways

The analgesic effects of this compound opioids are primarily initiated through the activation of G-protein signaling pathways, while some of the adverse effects have been linked to the β-arrestin pathway. The concept of "biased agonism," where a ligand preferentially activates one pathway over the other, is a major focus of modern opioid research.

References

Pharmacological Properties of Novel Benzomorphan Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzomorphan scaffold, a simplified analog of morphine, serves as a versatile template in medicinal chemistry for the development of novel opioid receptor ligands.[1][2] For decades, researchers have explored modifications of the this compound nucleus to create compounds with distinct pharmacological profiles, aiming to achieve potent analgesia while minimizing the adverse effects associated with traditional opioids, such as respiratory depression, tolerance, and constipation.[1][3] This technical guide provides an in-depth overview of the pharmacological properties of recently developed novel this compound compounds, with a focus on their structure-activity relationships (SAR), functional characteristics at opioid receptors, and preclinical efficacy. Particular attention is given to the concepts of multi-target ligands and biased agonism, which represent promising strategies in modern opioid drug discovery.[3][4]

Core Concepts in this compound Pharmacology

The pharmacological profile of this compound derivatives is critically influenced by substitutions at two key positions: the basic nitrogen atom and the C-8 phenolic hydroxyl group.[1][3]

-

N-Substituent: The nature, size, and stereochemistry of the substituent on the nitrogen atom are paramount in determining the affinity and efficacy of the compound for the mu (µ), delta (δ), and kappa (κ) opioid receptors (MOR, DOR, and KOR, respectively).[3][5] Modifications at this position can convert a MOR agonist into an antagonist or introduce affinity for other receptor types, leading to multi-target ligands.[1][6]

-

C-8 Position: Alterations at the C-8 hydroxyl group can also modulate the pharmacological properties. For instance, replacement with a carboxamido group has been shown to prolong the duration of action and alter the functional profile of the parent compound.[7]

A significant advancement in the field is the development of biased agonists . These ligands preferentially activate one intracellular signaling pathway over another upon binding to the opioid receptor. The canonical signaling cascade involves the activation of G-proteins, which is associated with analgesia.[3][8] An alternative pathway involves the recruitment of β-arrestin, which has been linked to receptor desensitization, tolerance, and some adverse effects like constipation.[3] this compound derivatives that are biased towards G-protein signaling are therefore of considerable interest as potentially safer analgesics.[3][8]

Pharmacological Data of Novel this compound Compounds

The following tables summarize the in vitro and in vivo pharmacological data for a selection of novel this compound compounds, including the well-characterized LP series and other recently developed analogs.

Table 1: In Vitro Opioid Receptor Binding Affinities (Ki) of Novel this compound Compounds

| Compound | N-Substituent | MOR Ki (nM) | DOR Ki (nM) | KOR Ki (nM) | Reference |

| LP1 | N-phenylpropanamido | 0.83 | 29.1 | >1000 | [1][9] |

| LP2 | (2R/S)-2-methoxy-2-phenylethyl | 1.08 | 6.6 | >1000 | [9] |

| Compound 5c (LP1 analog) | N-ethyl-N-(p-methylphenyl)amino | 6.1 | >1000 | 19.8 | [1] |

| Compound 7a (LP1 analog) | 2',6'-dimethyl-N-phenylpropanamido | 7.4 | >1000 | >1000 | [3] |

| Compound 7e (LP1 analog) | 2',5'-dimethyl-N-phenylpropanamido | 8.1 | >1000 | >1000 | [3] |

| 8-Carboxamidocyclazocine | Cyclopropylmethyl | < 1 | - | < 1 (2-fold decrease from cyclazocine) | [7] |

| MPCB analog 9 | Benzylamide | - | - | 35 | [10] |

| MPCB analog 28 | Tertiary amine | 45 | - | 179 | [10] |

Ki values represent the concentration of the compound required to inhibit 50% of radioligand binding to the receptor.

Table 2: In Vitro Functional Activity of Novel this compound Compounds

| Compound | Assay | Receptor | Activity | EC50/IC50 (nM) | Emax (%) | Reference |

| LP1 | cAMP Accumulation | MOR | Agonist | IC50 = 4.8 | - | [1][3] |

| LP1 | [35S]GTPγS Binding | MOR | Agonist | - | - | [11] |

| LP1 | [35S]GTPγS Binding | DOR | Agonist | - | - | [11] |

| LP2 | GPI Assay | MOR | Agonist | IC50 = 21.5 | - | [9] |

| LP2 | MVD Assay | DOR | Agonist | IC50 = 4.4 | - | [9] |

| Compound 7e (LP1 analog) | cAMP Accumulation | MOR | Low Potency Agonist | IC50 = 240,000 | 50 ± 3 | [3] |

| 8-Carboxamidocyclazocine | [35S]GTPγS Binding | MOR | Moderate Agonist | - | - | [7] |

| 8-Carboxamidocyclazocine | [35S]GTPγS Binding | KOR | Moderate Agonist | - | - | [7] |

EC50 (half-maximal effective concentration) and IC50 (half-maximal inhibitory concentration) values indicate the potency of the compound in functional assays. Emax represents the maximum effect of the compound relative to a standard agonist.

Table 3: In Vivo Antinociceptive Efficacy of Novel this compound Compounds

| Compound | Animal Model | Route of Administration | ED50 (mg/kg) | Reference |

| LP1 | Mouse Tail Flick | s.c. | 2.03 | [1] |

| Compound 5c (LP1 analog) | Mouse Tail Flick | i.p. | 4.33 | [1] |

| 8-Carboxamidocyclazocine | Mouse Writhing Test | i.p. | - (High Potency) | [7] |

ED50 (median effective dose) is the dose of a drug that produces a therapeutic effect in 50% of the population.

Signaling Pathways and Experimental Workflows

Opioid Receptor Signaling Pathways

The activation of opioid receptors by this compound compounds initiates intracellular signaling cascades that are crucial for their pharmacological effects. The two primary pathways are the G-protein-dependent pathway and the β-arrestin-dependent pathway.

Caption: Opioid receptor signaling: G-protein vs. β-arrestin pathways.

Experimental Workflow for In Vitro Characterization

The in vitro characterization of novel this compound compounds typically follows a standardized workflow to determine their binding affinity, functional activity, and potential for biased agonism.

Caption: Standard workflow for in vitro characterization of benzomorphans.

Detailed Experimental Protocols

Radioligand Competition Binding Assay

This assay is used to determine the binding affinity (Ki) of a novel compound for a specific opioid receptor subtype.

-

Materials:

-

Cell membranes expressing the opioid receptor of interest (MOR, DOR, or KOR).

-

Radioligand specific for the receptor subtype (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR).

-

Novel this compound compound (unlabeled competitor).

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Non-specific binding control (e.g., naloxone).

-

Glass fiber filters.

-

Scintillation cocktail and liquid scintillation counter.

-

-

Procedure:

-

Prepare a series of dilutions of the novel this compound compound.

-

In a multi-well plate, incubate the cell membranes with a fixed concentration of the radioligand and varying concentrations of the novel compound.

-

Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-specific competitor like naloxone).

-

Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters to separate bound from free radioligand.

-

Wash the filters with ice-cold assay buffer.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

-

Calculate the specific binding at each concentration of the novel compound by subtracting the non-specific binding from the total binding.

-

Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC50 value.

-

Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This functional assay measures the ability of a compound to inhibit adenylyl cyclase activity, which is a hallmark of Gi/o-coupled receptor activation.

-

Materials:

-

Cells stably expressing the opioid receptor of interest (e.g., HEK293 cells).

-

Novel this compound compound.

-

Forskolin (an adenylyl cyclase activator).

-

cAMP assay kit (e.g., ELISA-based or HTRF-based).

-

-

Procedure:

-

Plate the cells in a multi-well plate and allow them to adhere.

-

Pre-incubate the cells with varying concentrations of the novel this compound compound.

-

Stimulate the cells with a fixed concentration of forskolin to induce cAMP production.

-

Incubate for a specific time (e.g., 15-30 minutes) at 37°C.

-

Lyse the cells and measure the intracellular cAMP levels using a commercial cAMP assay kit according to the manufacturer's instructions.

-

Plot the cAMP concentration against the logarithm of the novel compound's concentration to generate a dose-response curve and determine the IC50 and Emax values.

-

β-Arrestin Recruitment Assay

This assay quantifies the recruitment of β-arrestin to the activated opioid receptor, providing a measure of a compound's potential to engage this signaling pathway.

-

Materials:

-

Cells co-expressing the opioid receptor of interest fused to a reporter fragment (e.g., a fragment of β-galactosidase or luciferase) and β-arrestin fused to the complementary reporter fragment.

-

Novel this compound compound.

-

Substrate for the reporter enzyme.

-

-

Procedure:

-

Plate the cells in a multi-well plate.

-

Treat the cells with varying concentrations of the novel this compound compound.

-

Incubate for a specific time (e.g., 60-90 minutes) at 37°C to allow for receptor activation and β-arrestin recruitment.

-

Add the substrate for the reporter enzyme.

-

Measure the signal (e.g., luminescence or fluorescence) generated by the reconstituted reporter enzyme.

-

Plot the signal intensity against the logarithm of the compound's concentration to determine the EC50 and Emax for β-arrestin recruitment.

-

In Vivo Tail-Flick Test

This is a common animal model to assess the antinociceptive (pain-relieving) effects of a compound.

-

Materials:

-

Mice or rats.

-

Tail-flick apparatus with a radiant heat source.

-

Novel this compound compound.

-

Vehicle control.

-

-

Procedure:

-

Acclimate the animals to the testing environment.

-

Determine the baseline tail-flick latency by placing the animal's tail on the apparatus and measuring the time it takes for the animal to flick its tail away from the heat source. A cut-off time is set to prevent tissue damage.

-

Administer the novel this compound compound or vehicle via the desired route (e.g., subcutaneous, intraperitoneal).

-

At various time points after administration, measure the tail-flick latency again.

-

Calculate the maximum possible effect (%MPE) at each time point.

-

Generate a dose-response curve to determine the ED50 of the compound.

-

Conclusion

The development of novel this compound compounds continues to be a promising avenue for the discovery of safer and more effective analgesics. By leveraging a deep understanding of the structure-activity relationships at the N-substituent and C-8 positions, medicinal chemists can fine-tune the pharmacological properties of these molecules. The application of sophisticated in vitro and in vivo assays allows for the detailed characterization of their binding affinities, functional activities, and potential for biased agonism. The data presented in this guide highlight the progress in this field, showcasing compounds with high potency, receptor selectivity, and favorable preclinical profiles. Future research will likely focus on optimizing the pharmacokinetic properties of these novel benzomorphans and further elucidating the clinical implications of biased agonism to translate these promising preclinical findings into novel pain therapeutics.

References

- 1. Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Design, synthesis, in vitro evaluation, and molecular modeling studies of N-substituted benzomorphans, analogs of LP2, as novel MOR ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. An LP1 analogue, selective MOR agonist with a peculiar pharmacological profile, used to scrutiny the ligand binding domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 8-Carboxamidocyclazocine: a long-acting, novel this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. mdpi.com [mdpi.com]

- 10. New this compound derivatives of MPCB as MOP and KOP receptor ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. The this compound-based LP1 ligand is a suitable MOR/DOR agonist for chronic pain treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

The Benzomorphan Scaffold: A Comprehensive Guide to Structure-Activity Relationships for Opioid Receptor Modulation

For Researchers, Scientists, and Drug Development Professionals

Introduction

The benzomorphan nucleus, a simplified analog of morphine, has served as a versatile scaffold in medicinal chemistry for the development of potent analgesics and pharmacological tools to probe the complexities of the opioid system.[1][2] By strategically modifying the this compound core, researchers have been able to develop ligands with varying affinities and efficacies for the mu (µ), delta (δ), and kappa (κ) opioid receptors, as well as sigma (σ) receptors.[3][4][5] This technical guide provides an in-depth exploration of the structure-activity relationships (SAR) of this compound derivatives, detailing the key structural modifications that govern their pharmacological profiles. The guide also includes detailed experimental protocols for the characterization of these compounds and visual representations of relevant signaling pathways and workflows.

Core Structure-Activity Relationships of the this compound Scaffold

The analgesic and other opioid-mediated effects of this compound derivatives are primarily dictated by their interactions with opioid receptors. The core SAR of the this compound scaffold can be understood by examining the influence of substituents at key positions: the nitrogen atom (N), the C5 and C9 positions of the cyclohexane ring, and the phenolic hydroxyl group at the 2'-position.

The Critical Role of the Nitrogen Substituent (N)

The nature of the substituent on the basic nitrogen atom is a primary determinant of a this compound's activity, influencing its potency, efficacy (agonist vs. antagonist), and receptor selectivity.[1][6][7]

-

Small Alkyl Groups (e.g., Methyl): Generally confer agonist properties. For instance, N-methyl derivatives often exhibit potent agonist activity at the µ-opioid receptor (MOR).[3][8]

-

Larger Alkyl Groups and Aralkyl Groups (e.g., Phenethyl): Substitution with a phenethyl group can significantly increase agonist potency compared to an N-methyl group.[3]

-

N-Allyl and N-Cyclopropylmethyl Groups: These substituents are classic indicators of antagonist or mixed agonist-antagonist activity at opioid receptors.[3]

-

N-Propanamide and N-Acetamide Spacers: The introduction of an N-propanamide or N-acetamide spacer with an aromatic ring or alkyl residues can modulate receptor selectivity. A propanamide spacer with a less hindered amide tends to be preferred by the µ-opioid receptor, while an N-acetamide spacer or bulkier amides can lead to kappa receptor selectivity.[6]

Influence of Substituents at the C5 and C9 Positions

Alkylation at the C5 and C9 positions of the this compound nucleus also plays a crucial role in determining the pharmacological profile.

-

Dimethyl Substitution (5,9-dimethyl): The presence of methyl groups at both the C5 and C9 positions is a common feature in many potent this compound derivatives.[9] The trimethyl compound (with an additional methyl group) is generally more active than the dimethyl compound.[3]

-

Methyl Group at C9: Placement of a methyl group at the 9th position generally increases activity.[3]

The 2'-Hydroxyl Group

The phenolic hydroxyl group at the 2'-position is a key pharmacophoric element for opioid receptor interaction. Modification of this group can significantly impact binding affinity and selectivity. Shifting the hydroxyl group from the 2'-position to the 3'-position has been shown to decrease affinity for the µ-opioid receptor while increasing affinity for the NMDA receptor-channel complex.[10]

Quantitative Data on this compound Derivatives

The following tables summarize the binding affinities (Ki) and, where available, the functional activities (EC50, Emax) of representative this compound derivatives at the mu (µ), delta (δ), and kappa (κ) opioid receptors. This data allows for a direct comparison of the effects of various structural modifications.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of N-Substituted this compound Derivatives

| Compound | N-Substituent | µ-OR Ki (nM) | δ-OR Ki (nM) | κ-OR Ki (nM) | Reference |

| LP1 | -CH2CH2CONH-Ph | 0.83 | 29 | 110 | [6] |

| 7a | -CH2CH2CONH-(2-Me-Ph) | 7.4 | >1000 | >1000 | [11] |

| 7c | -CH2CH2CONH-(2,4-diMe-Ph) | 28.5 | >1000 | >1000 | [11] |

| 7d | -CH2CH2CONH-(2,6-diMe-Ph) | 10.9 | >1000 | >1000 | [11] |

| 7e | -CH2CH2CONH-(4-F-Ph) | 15.6 | >1000 | >1000 | [11] |

| 11a | -CH2CH2CON(Me)-Ph | 1540 | >1000 | >1000 | [11] |

| 14a | -CH2CH2N(Me)-Ph | 10.3 | >1000 | >1000 | [11] |

Data presented as Ki (nM) values, representing the concentration of the ligand that inhibits 50% of radioligand binding. Lower Ki values indicate higher binding affinity.

Experimental Protocols

The characterization of this compound derivatives relies on a suite of in vitro assays to determine their binding affinity and functional activity at opioid receptors.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for a specific receptor.[2][12]

Objective: To measure the affinity of a ligand for a receptor.

Principle: A radiolabeled ligand with known high affinity for the receptor is incubated with a membrane preparation containing the receptor. The amount of radioligand bound to the receptor is measured in the presence and absence of a competing unlabeled test ligand. The concentration of the test ligand that inhibits 50% of the specific binding of the radioligand is the IC50, from which the Ki can be calculated.[13][14]

Detailed Protocol:

-

Membrane Preparation:

-

Homogenize tissue (e.g., rat brain) or cells expressing the opioid receptor of interest in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).[12]

-

Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

-

Centrifuge the supernatant at high speed (e.g., 40,000 x g) to pellet the membranes.[12]

-

Wash the membrane pellet by resuspension and recentrifugation.

-

Resuspend the final pellet in assay buffer and determine the protein concentration.

-

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation (typically 100-200 µg of protein).[12]

-

Radioligand (e.g., [3H]DAMGO for MOR, [3H]DPDPE for DOR, [3H]U-69,593 for KOR) at a concentration near its Kd.[11]

-

Varying concentrations of the unlabeled test compound.

-

For non-specific binding control wells, add a high concentration of a non-radiolabeled antagonist (e.g., naloxone).[12]

-

-

Incubate the plate at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to reach equilibrium.[12]

-

-

Termination and Detection:

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.[12]

-

Wash the filters several times with ice-cold buffer to remove unbound radioligand.[12]

-

Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.[12]

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

[³⁵S]GTPγS Binding Assay

This is a functional assay that measures the activation of G-protein coupled receptors (GPCRs) by agonists.[9][15]

Objective: To determine the potency (EC50) and efficacy (Emax) of an agonist in activating G-protein signaling.

Principle: In the inactive state, GPCRs are associated with a heterotrimeric G-protein (Gαβγ) with GDP bound to the Gα subunit. Agonist binding to the receptor promotes the exchange of GDP for GTP on the Gα subunit, leading to its activation. This assay uses a non-hydrolyzable GTP analog, [³⁵S]GTPγS, which binds to the activated Gα subunit. The amount of incorporated [³⁵S]GTPγS is proportional to the extent of receptor activation.[9][16]

Detailed Protocol:

-

Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described for the radioligand binding assay.

-

Assay Procedure:

-

In a 96-well plate, add the following to each well:

-

Membrane preparation.

-

GDP (to ensure that G-proteins are in the inactive state at the start of the assay).

-

Varying concentrations of the agonist test compound.

-

For basal binding, add vehicle instead of the agonist. For non-specific binding, add a high concentration of unlabeled GTPγS.

-

-

Pre-incubate the plate.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate the plate at a specific temperature (e.g., 30°C) for a set time (e.g., 60 minutes).

-

-

Termination and Detection:

-

Terminate the reaction by rapid filtration through filter plates.

-

Wash the filters with ice-cold buffer.

-

Dry the filter plate and measure the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate the specific [³⁵S]GTPγS binding by subtracting non-specific binding from the total binding.

-

Plot the specific binding against the log concentration of the agonist to generate a dose-response curve.

-

Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and Emax (the maximal response) from the curve.[17]

-

cAMP Accumulation Assay

This functional assay measures the inhibition of adenylyl cyclase activity, a downstream effect of Gi/o-coupled opioid receptor activation.[18][19]

Objective: To determine the potency (IC50) and efficacy of an agonist in inhibiting cAMP production.

Principle: Opioid receptors are coupled to inhibitory G-proteins (Gi/o) that, when activated, inhibit the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18][20] In this assay, cells are stimulated with an agent that increases cAMP levels (e.g., forskolin), and the ability of an opioid agonist to inhibit this stimulated cAMP production is measured.[21][22]

Detailed Protocol:

-

Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).[18]

-

Assay Procedure:

-

Plate the cells in a multi-well plate and grow to confluence.

-

Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.[19]

-

Add varying concentrations of the opioid agonist test compound.

-

Stimulate the cells with forskolin to induce cAMP production.

-

Incubate for a specific time.

-

-

Detection:

-

Lyse the cells to release intracellular cAMP.

-

Measure the cAMP levels using a commercially available kit, such as an enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) based assay.

-

-

Data Analysis:

-

Plot the percentage of inhibition of forskolin-stimulated cAMP levels against the log concentration of the agonist.

-

Determine the IC50 (the concentration of agonist that produces 50% of the maximal inhibition) and the maximal inhibition from the dose-response curve.

-

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways activated by this compound derivatives and a typical experimental workflow for their characterization.

Caption: G-protein dependent signaling pathway of a this compound agonist at the µ-opioid receptor.

Caption: Concept of biased agonism at the µ-opioid receptor.

Caption: Experimental workflow for the characterization of novel this compound derivatives.

Conclusion

The this compound scaffold remains a highly valuable template in the design of novel opioid receptor modulators. A thorough understanding of the structure-activity relationships, particularly concerning the N-substituent and substitutions at the C5 and C9 positions, is crucial for the rational design of ligands with desired pharmacological profiles. The experimental protocols detailed in this guide provide a robust framework for the comprehensive in vitro characterization of these compounds. Future research, particularly focusing on biased agonism, may lead to the development of safer and more effective analgesics with reduced side effects, further highlighting the enduring importance of the this compound core in medicinal chemistry.[6][8][23]

References

- 1. The [35S]GTPγS binding assay: approaches and applications in pharmacology | Semantic Scholar [semanticscholar.org]

- 2. revvity.com [revvity.com]

- 3. GTPγS Binding Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. painphysicianjournal.com [painphysicianjournal.com]

- 5. Laboratory Best Practice | UC Davis Department of Pathology and Laboratory Medicine [health.ucdavis.edu]

- 6. Comprehensive overview of biased pharmacology at the opioid receptors: biased ligands and bias factors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | The opioid receptor: emergence through millennia of pharmaceutical sciences [frontiersin.org]

- 8. Opioid Receptor Signal Transduction Mechanisms | Semantic Scholar [semanticscholar.org]

- 9. dda.creative-bioarray.com [dda.creative-bioarray.com]

- 10. Molecular and cellular basis of mu-opioid receptor signaling: mechanisms underlying tolerance and dependence development - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Novel N-Substituted this compound-Based Compounds: From MOR-Agonist/DOR-Antagonist to Biased/Unbiased MOR Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

- 13. giffordbioscience.com [giffordbioscience.com]

- 14. researchgate.net [researchgate.net]

- 15. Use of the GTPγS ([35S]GTPγS and Eu-GTPγS) binding assay for analysis of ligand potency and efficacy at G protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Structure–based discovery of opioid analgesics with reduced side effects - PMC [pmc.ncbi.nlm.nih.gov]

- 18. eurofinsdiscovery.com [eurofinsdiscovery.com]

- 19. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Opioid receptors signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 21. researchgate.net [researchgate.net]

- 22. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Biased Opioid Receptor Agonists: Balancing Analgesic Efficacy and Side-Effect Profiles - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Mechanism of Action of Benzomorphans at Opioid Receptors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism of action of benzomorphan derivatives at opioid receptors. Benzomorphans are a class of synthetic opioids that exhibit complex pharmacological profiles, acting as agonists, partial agonists, or antagonists at the mu (μ), delta (δ), and kappa (κ) opioid receptors. Their unique properties have led to their use as analgesics and as tools to probe the intricacies of opioid receptor function. This guide delves into their binding affinities, functional activities, downstream signaling pathways, and the experimental protocols used to elucidate these characteristics.

Core Mechanism of Action

This compound derivatives exert their effects by binding to and modulating the activity of opioid receptors, which are G-protein coupled receptors (GPCRs). The specific action of a this compound derivative depends on its chemical structure and its affinity and efficacy at the different opioid receptor subtypes. Generally, their mechanism can be characterized by the following key features:

-

Mixed Agonist-Antagonist Profile: Many benzomorphans, such as pentazocine, exhibit a mixed agonist-antagonist profile. For instance, pentazocine is an agonist at the κ-opioid receptor and a weak antagonist or partial agonist at the μ-opioid receptor.[1][2] This dual action contributes to its analgesic effects while potentially mitigating some of the adverse effects associated with full μ-opioid agonists, such as respiratory depression and dependence.[2]

-

Receptor Subtype Selectivity: The affinity of benzomorphans for the different opioid receptor subtypes varies significantly. For example, dezocine displays a higher affinity for the μ-opioid receptor compared to the κ- and δ-opioid receptors.[3] The specific receptor binding profile dictates the pharmacological effects of each compound.

-

G-Protein Coupled Signaling: Upon agonist or partial agonist binding, this compound-activated opioid receptors couple to inhibitory G-proteins (Gi/o). This leads to the dissociation of the G-protein into its Gα and Gβγ subunits. The Gα subunit inhibits the enzyme adenylyl cyclase, resulting in decreased intracellular concentrations of cyclic adenosine monophosphate (cAMP).[4] The Gβγ subunits can modulate ion channels, leading to hyperpolarization of the neuronal membrane and inhibition of neurotransmitter release.[4]

-

Biased Agonism: Some benzomorphans, like dezocine, have been identified as biased agonists.[5] This means they preferentially activate one downstream signaling pathway over another. For instance, a G-protein biased agonist would primarily activate the G-protein signaling cascade, which is associated with analgesia, while having a reduced effect on the β-arrestin pathway, which has been linked to some of the adverse effects of opioids.[5]

Quantitative Data on this compound-Opioid Receptor Interactions

The following tables summarize the binding affinities (Ki) and functional potencies (EC50/IC50) of several key this compound derivatives at the μ, δ, and κ opioid receptors. These values are essential for understanding the structure-activity relationships (SAR) within this chemical class.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Derivatives

| Compound | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| Pentazocine | 150 - 450 | ~4,500 | 3 - 10 | [6] |

| Phenazocine | 0.2 - 1.5 | ~20 | ~10 | [7] |

| Dezocine | 1.46 ± 0.10 | 398.6 ± 43.25 | 22.01 ± 1.52 | [3] |

| Cyclazocine | 0.2 - 0.8 | ~2 | 0.1 - 0.5 | [8] |

| Ketocyclazocine | ~20 | ~1,000 | 0.2 - 1 | [9] |

Table 2: Functional Activity (EC50/IC50, nM) of this compound Derivatives at Opioid Receptors

| Compound | Assay | μ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) | Reference(s) |

| Pentazocine | GTPγS | >1000 (antagonist) | >1000 | 30 - 100 (agonist) | [10] |

| Dezocine | GTPγS | 5.8 (partial agonist) | >1000 | 25 (partial agonist) | [11] |

| Cyclazocine | GTPγS | 1.2 (partial agonist) | 5.6 (partial agonist) | 0.8 (agonist) | [12] |

Experimental Protocols

The characterization of this compound interactions with opioid receptors relies on a suite of well-established in vitro assays. The following sections provide detailed methodologies for three key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor by measuring its ability to displace a radiolabeled ligand.

Methodology:

-

Membrane Preparation:

-

Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

Harvest the cells and homogenize them in an ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 10 minutes at 4°C) to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed (e.g., 40,000 x g for 30 minutes at 4°C) to pellet the cell membranes.

-

Resuspend the membrane pellet in an appropriate assay buffer and determine the protein concentration.

-

-

Assay Setup:

-

In a 96-well plate, add increasing concentrations of the unlabeled this compound compound.

-

Add a fixed concentration of a radiolabeled ligand specific for the opioid receptor subtype being studied (e.g., [³H]DAMGO for MOR, [³H]DPDPE for DOR, or [³H]U69,593 for KOR) at a concentration close to its dissociation constant (Kd).

-

Add the prepared cell membranes (typically 20-50 µg of protein per well).

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a non-radiolabeled, high-affinity ligand.

-

-

Incubation:

-

Incubate the plate at a controlled temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (typically 60-90 minutes).

-

-

Filtration and Counting:

-

Rapidly terminate the binding reaction by filtering the contents of each well through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Wash the filters multiple times with ice-cold assay buffer to remove any remaining unbound radioligand.

-

Place the filters in scintillation vials, add a scintillation cocktail, and quantify the radioactivity using a scintillation counter.[2]

-

-

Data Analysis:

-

Calculate the specific binding by subtracting the non-specific binding from the total binding for each concentration of the this compound.

-

Plot the percentage of specific binding as a function of the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the this compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[2]

-

[³⁵S]GTPγS Binding Assay

This functional assay measures the activation of G-proteins coupled to opioid receptors upon agonist binding. It quantifies the binding of a non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the Gα subunit.

Methodology:

-

Membrane Preparation:

-

Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

-

-

Assay Setup:

-

In a 96-well plate, add assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 5 mM MgCl₂, 1 mM EDTA, pH 7.4).

-

Add a fixed concentration of GDP (e.g., 10-100 µM).

-

Add increasing concentrations of the this compound agonist.

-

Add the prepared cell membranes (typically 10-20 µg of protein per well).

-

Pre-incubate the plate at 30°C for approximately 15 minutes.

-

-

Initiation of Reaction:

-

Initiate the G-protein activation by adding [³⁵S]GTPγS to each well at a final concentration of 0.05-0.1 nM.[1]

-

-

Incubation:

-

Incubate the plate at 30°C for 60 minutes with gentle shaking to allow for [³⁵S]GTPγS binding.[1]

-

-

Termination and Filtration:

-

Terminate the reaction by rapid filtration through a 96-well filter plate using a cell harvester.

-

Wash the filters three times with ice-cold wash buffer (e.g., 50 mM Tris-HCl, pH 7.4).[1]

-

-

Detection:

-

Dry the filter plate completely.

-

Add a scintillation cocktail to each well, seal the plate, and count the radioactivity using a plate scintillation counter.[1]

-

-

Data Analysis:

-

Subtract the non-specific binding (measured in the presence of a high concentration of unlabeled GTPγS) from all other values to obtain specific binding.

-

Plot the specific [³⁵S]GTPγS binding (as a percentage of the maximal response of a full agonist like DAMGO) against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the EC50 (concentration for half-maximal stimulation) and Emax (maximal effect) values.[1]

-

cAMP Accumulation Inhibition Assay

This assay measures the functional consequence of Gi/o-coupled opioid receptor activation, which is the inhibition of adenylyl cyclase and the subsequent decrease in intracellular cAMP levels.

Methodology:

-

Cell Culture and Plating:

-

Culture cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

Plate the cells in a 96-well plate and allow them to adhere overnight.

-

-

Assay Procedure:

-

Pre-treat the cells with a phosphodiesterase inhibitor such as 3-isobutyl-1-methylxanthine (IBMX) for a short period (e.g., 30 minutes) to prevent the degradation of cAMP.

-

Add increasing concentrations of the this compound agonist to the cells.

-

Stimulate adenylyl cyclase with a known activator, such as forskolin, to induce a measurable level of cAMP production.

-

Incubate the cells for a defined period (e.g., 5-10 minutes) at 37°C.

-

-

Cell Lysis and cAMP Measurement:

-

Terminate the reaction and lyse the cells (e.g., by adding 0.1 N HCl).

-

Measure the intracellular cAMP levels using a commercially available cAMP assay kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a homogeneous time-resolved fluorescence (HTRF) assay.

-

-

Data Analysis:

-

Calculate the percentage of inhibition of forskolin-stimulated cAMP accumulation for each concentration of the this compound agonist.

-

Plot the percentage of inhibition against the logarithm of the this compound concentration.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value (the concentration of the agonist that produces 50% of its maximal inhibitory effect).

-

Visualizations of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.

Caption: Canonical G-protein signaling pathway activated by benzomorphans.

Caption: Experimental workflow for a radioligand binding assay.

Caption: Experimental workflow for a [³⁵S]GTPγS binding assay.

Caption: Experimental workflow for assessing biased agonism.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Endocytic Profiles of δ-Opioid Receptor Ligands Determine the Duration of Rapid but Not Sustained cAMP Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of Morphine-Induced cAMP Overshoot: A Cell-Based Assay Model in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]

- 5. zenodo.org [zenodo.org]

- 6. This compound scaffold for opioid analgesics and pharmacological tools development: A comprehensive review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Partial opioids. Medications for the treatment of pain and drug abuse - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 3D-QSAR comparative molecular field analysis on opioid receptor antagonists: pooling data from different studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and opioid receptor affinity of morphinan and this compound derivatives: mixed kappa agonists and mu agonists/antagonists as potential pharmacotherapeutics for cocaine dependence - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

The Decisive Role of Stereochemistry in the Bioactivity of Benzomorphans: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzomorphan scaffold, a rigid analogue of morphine, represents a versatile template in medicinal chemistry for the development of potent and selective ligands targeting a range of receptors, most notably opioid, sigma (σ), and N-methyl-D-aspartate (NMDA) receptors. The biological activity of these compounds is profoundly dictated by their stereochemistry. The absolute configuration of the chiral centers within the this compound nucleus, as well as the stereochemistry of substituents, determines not only the affinity for a particular receptor but also the functional outcome, be it agonism, antagonism, or biased signaling. This technical guide provides a comprehensive overview of the synthesis, stereochemical resolution, and pharmacological evaluation of this compound derivatives, with a focus on how stereoisomerism governs their interaction with various receptor systems. Detailed experimental protocols for key in vitro and in vivo assays are provided, alongside tabulated quantitative data to facilitate structure-activity relationship (SAR) analysis. Furthermore, signaling pathways and experimental workflows are visualized to offer a clear understanding of the molecular and procedural intricacies involved in the study of these complex molecules.

Introduction: The Stereochemical Imperative in this compound Bioactivity

Benzomorphans, chemically classified as 2,6-methano-3-benzazocines, possess a rigid bicyclic structure that mimics the tyramine moiety of endogenous opioid peptides. This core structure contains multiple chiral centers, leading to the existence of several stereoisomers for any given derivative. It is now unequivocally established that the biological activities of these stereoisomers can differ dramatically. In many cases, one enantiomer is responsible for the desired pharmacological effect, while the other may be inactive, possess a different activity profile, or even mediate undesirable side effects.

For instance, the opioid receptor binding properties of cyclazocine, a well-studied this compound, reside primarily in the (-)-(2R,6R,11R)-isomer, while the (+)-(2S,6S,11S)-isomer displays higher affinity for the σ receptor. Similarly, (-)-pentazocine is a κ-opioid receptor (KOR) agonist, whereas (+)-pentazocine exhibits a tenfold greater affinity for the σ receptor[1]. This stereoselectivity is a critical consideration in drug design and development, as targeting specific stereoisomers can lead to more potent, selective, and safer therapeutic agents. The (-)-(2R,6R,11R) configuration of the this compound nucleus is generally considered preferential for opioid receptor interactions[2].

This guide will delve into the synthetic methodologies used to create this compound derivatives, the techniques for separating the resulting stereoisomers, and the experimental protocols for evaluating their distinct pharmacological profiles.

Synthesis and Chiral Separation of this compound Stereoisomers

The synthesis of this compound derivatives typically starts from the core nucleus, often (-)-cis-N-normetazocine, which can be obtained through the resolution of the racemic mixture. The N-substituent, which is crucial for modulating the pharmacological profile, is then introduced via alkylation.

General Synthesis of N-Substituted (-)-cis-N-Normetazocine Derivatives

A common synthetic route involves the N-alkylation of (-)-cis-N-normetazocine with a suitable alkyl halide or a related electrophile.

Experimental Protocol: N-Alkylation of (-)-cis-N-Normetazocine

-

Reaction Setup: In a round-bottom flask, dissolve (-)-cis-(1R,5R,9R)-N-normetazocine (1 equivalent) in anhydrous dimethylformamide (DMF).

-

Addition of Reagents: Add sodium bicarbonate (NaHCO3) (1.5 equivalents) and a catalytic amount of potassium iodide (KI) to the solution.

-

Alkylation: Add the appropriate alkylating agent (e.g., a 3-bromopropionamide derivative) (1.5 equivalents) to the mixture.

-

Reaction Conditions: Stir the reaction mixture at 50 °C for 12 hours.

-

Work-up: After cooling to room temperature, concentrate the reaction mixture under vacuum to remove the DMF.

-

Purification: Purify the resulting residue by flash chromatography on a silica gel column, typically using a solvent system such as chloroform/methanol (e.g., 95:5 v/v).

-

Crystallization: Recrystallize the purified product from a suitable solvent (e.g., absolute ethanol) to yield the final N-substituted (-)-cis-N-normetazocine derivative[3].

Chiral Separation of this compound Stereoisomers

The separation of this compound enantiomers and diastereomers is a critical step in their pharmacological evaluation. High-performance liquid chromatography (HPLC) with chiral stationary phases (CSPs) is the most widely used and effective method.

Experimental Protocol: Chiral HPLC Separation

-

Column Selection: The choice of CSP is crucial and often empirical. Common CSPs for the separation of amine-containing chiral compounds include those based on polysaccharides (e.g., cellulose or amylose derivatives like Chiralcel OD-H or Chiralpak AD).

-

Mobile Phase Selection:

-

For basic compounds like benzomorphans, a mobile phase consisting of a mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., 2-propanol or ethanol) is commonly used.

-

An amine modifier, such as diethylamine (DEA) (typically 0.1% v/v), is often added to the mobile phase to improve peak shape and resolution by minimizing interactions with residual silanol groups on the silica support.

-

-

Screening: Screen the racemic or diastereomeric mixture on the selected chiral columns with different mobile phase compositions (e.g., 90:10 v/v n-hexane:2-propanol with 0.1% DEA) at a constant flow rate (e.g., 1 mL/min).

-

Optimization: Once a promising separation is observed, optimize the mobile phase composition, flow rate, and temperature to achieve baseline resolution.

-

Detection: Use a UV detector at a wavelength where the compound has significant absorbance (e.g., 200 nm for pentazocine)[4][5].

Capillary zone electrophoresis (CZE) with chiral selectors, such as maltodextrins, has also been successfully employed for the separation of this compound enantiomers like pentazocine[4].

Quantitative Bioactivity of this compound Stereoisomers

The stereochemistry of benzomorphans has a profound impact on their binding affinity (Ki) and functional potency (EC50 or IC50) at various receptors. The following tables summarize key quantitative data from the literature, highlighting the stereoselectivity of these compounds.

Table 1: Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

| Compound | Stereoisomer | Mu (μ) Receptor | Kappa (κ) Receptor | Delta (δ) Receptor | Reference |

| Cyclazocine | (-)-α-cyclazocine | 0.48 | - | - | [6] |

| (+)-α-cyclazocine | 490 | - | - | [6] | |

| (-)-β-cyclazocine | 15.1 | - | - | [6] | |

| (+)-β-cyclazocine | >6000 | - | - | [6] | |

| Pentazocine | (-)-pentazocine | High Affinity | High Affinity | Moderate Affinity | [1][7] |

| (+)-pentazocine | Lower Affinity | Lower Affinity | Lower Affinity | [1][7] | |

| 8-Formamidocyclazocine | (-)-isomer | ≤1 | ≤1 | - | [8] |

| (+)-isomer | ~2000-fold lower | ~2000-fold lower | - | [8] |

Table 2: Non-Opioid Receptor Binding Affinities (Ki, nM) of this compound Stereoisomers

| Compound | Stereoisomer | Sigma-1 (σ1) Receptor | NMDA Receptor | Reference |

| Pentazocine | (+)-pentazocine | High Affinity | - | [1][9] |

| (-)-pentazocine | 10-fold lower affinity | - | [1] | |

| 3'-(-)-Iodopentazocine | (-)-isomer | 8 | - | [10] |

| Cyclazocine | (-)-β-cyclazocine | - | High Affinity | [6] |

| This compound Derivative (15cr) | (-)-1R,9β,2''S | Low Affinity (μ-opioid) | High Affinity | [11] |

Experimental Protocols for Pharmacological Evaluation

A thorough pharmacological characterization of this compound stereoisomers requires a battery of in vitro and in vivo assays to determine their binding affinity, functional activity, and physiological effects.

In Vitro Assays

These assays are used to determine the affinity of a compound for a specific receptor.

Experimental Protocol: Opioid Receptor Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from tissues (e.g., rat brain) or cultured cells expressing the opioid receptor of interest (e.g., CHO-hMOR for human mu-opioid receptor).

-

Assay Buffer: Use an appropriate buffer, such as 50 mM Tris-HCl, pH 7.4.

-

Incubation: In a microplate or microcentrifuge tubes, incubate the cell membranes with a fixed concentration of a selective radioligand (e.g., [3H]DAMGO for μ-receptors, [3H]U-69,593 for κ-receptors) and varying concentrations of the unlabeled test compound.

-

Equilibrium: Incubate at a specific temperature (e.g., 25°C) for a sufficient time (e.g., 60 minutes) to reach binding equilibrium.

-

Non-specific Binding: Determine non-specific binding in parallel incubations containing a high concentration of an unlabeled selective ligand (e.g., naloxone).

-

Termination and Filtration: Terminate the binding reaction by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester. This separates the receptor-bound radioligand from the unbound radioligand.

-

Washing: Wash the filters multiple times with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: Measure the radioactivity retained on the filters using a liquid scintillation counter.

-

Data Analysis: Calculate the specific binding by subtracting non-specific binding from total binding. Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Functional assays measure the cellular response following receptor activation and can distinguish between agonists, antagonists, and inverse agonists.

Experimental Protocol: cAMP Inhibition Assay (for Gi-coupled receptors)

-

Cell Culture: Use cells stably expressing the opioid receptor of interest (e.g., HEK293 or CHO cells).

-

Agonist Stimulation: Pre-incubate the cells with the test compound for a specified time.

-

Adenylyl Cyclase Activation: Stimulate the cells with forskolin to increase intracellular cAMP levels.

-

Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a suitable assay kit, such as a competitive immunoassay based on HTRF (Homogeneous Time-Resolved Fluorescence) or an ELISA.

-

Data Analysis: Generate concentration-response curves to determine the EC50 (potency) and Emax (efficacy) for agonists, or the IC50 for antagonists.

Experimental Protocol: ERK1/2 Phosphorylation Assay

-

Cell Culture and Starvation: Plate cells expressing the receptor of interest and serum-starve them overnight to reduce basal ERK1/2 phosphorylation.

-

Compound Treatment: Treat the cells with various concentrations of the test compound for a short period (typically 5-10 minutes).

-

Cell Lysis: Lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Detection: Measure the levels of phosphorylated ERK1/2 (p-ERK) and total ERK1/2 using Western blotting or a plate-based immunoassay (e.g., AlphaScreen SureFire or HTRF).

-

Data Analysis: Normalize the p-ERK signal to the total ERK signal and generate concentration-response curves to determine the EC50 and Emax of the compound.

Experimental Protocol: [35S]GTPγS Binding Assay

-

Membrane Preparation: Prepare cell membranes from cells expressing the receptor of interest.

-

Assay Buffer: Use a buffer containing GDP, MgCl2, and NaCl.

-

Incubation: Incubate the membranes with a constant concentration of [35S]GTPγS and varying concentrations of the test compound.

-

Termination and Filtration: Terminate the reaction by rapid filtration through glass fiber filters.

-

Quantification: Measure the amount of [35S]GTPγS bound to the membranes using a scintillation counter.

-

Data Analysis: Generate concentration-response curves to determine the EC50 and Emax for G-protein activation.

In Vivo Assays

In vivo assays are essential for evaluating the physiological effects of this compound stereoisomers, such as analgesia.

Experimental Protocol: Mouse Tail-Flick Test (for thermal nociception)

-

Animal Acclimation: Acclimate the mice to the testing apparatus, which consists of a radiant heat source focused on the tail.

-

Baseline Latency: Measure the baseline tail-flick latency, which is the time taken for the mouse to withdraw its tail from the heat source. A cut-off time (e.g., 10-15 seconds) is set to prevent tissue damage.

-

Compound Administration: Administer the test compound via a suitable route (e.g., subcutaneous or intraperitoneal injection).

-

Post-treatment Latency: Measure the tail-flick latency at various time points after compound administration.

-

Data Analysis: Calculate the percent maximum possible effect (%MPE) to quantify the analgesic effect.

Experimental Protocol: Mouse Formalin Test (for inflammatory pain)

-

Compound Administration: Administer the test compound to the mice.

-

Formalin Injection: After a predetermined time, inject a dilute solution of formalin into the plantar surface of one hind paw.

-

Behavioral Observation: Immediately place the mouse in an observation chamber and record the time spent licking or biting the injected paw. The response is typically biphasic: an early, acute phase (0-5 minutes) and a late, inflammatory phase (15-30 minutes).

-

Data Analysis: Compare the paw licking/biting time between the treated and vehicle control groups for both phases to assess the analgesic and anti-inflammatory effects of the compound.

Signaling Pathways and Experimental Workflows

The bioactivity of benzomorphans is mediated through complex intracellular signaling cascades initiated upon receptor binding. Understanding these pathways is crucial for interpreting functional data and for the rational design of new ligands, including biased agonists.

Opioid Receptor Signaling Pathways

Mu (μ) and kappa (κ) opioid receptors are G-protein coupled receptors (GPCRs) that primarily couple to inhibitory G-proteins (Gi/o).

Diagram: Mu-Opioid Receptor (MOR) Signaling Pathway

Caption: Canonical G-protein and β-arrestin signaling pathways activated by MOR agonists.

Diagram: Kappa-Opioid Receptor (KOR) Signaling Pathway

Caption: Key signaling pathways modulated by KOR activation, leading to analgesia and dysphoria.

Experimental Workflow

The systematic evaluation of this compound stereoisomers follows a logical progression from chemical synthesis to in-depth pharmacological characterization.

Diagram: Experimental Workflow for this compound Stereoisomer Evaluation

Caption: A logical workflow for the synthesis, separation, and evaluation of benzomorphans.

Conclusion

The stereochemistry of this compound derivatives is a paramount determinant of their biological activity. The distinct spatial arrangement of atoms within these molecules dictates their affinity and functional effects at a multitude of receptor targets. This guide has provided a framework for understanding and investigating the profound influence of stereoisomerism on this compound bioactivity, from their chemical synthesis and separation to their detailed pharmacological characterization. The provided experimental protocols, quantitative data, and pathway visualizations are intended to serve as a valuable resource for researchers in the field, facilitating the rational design and development of novel, stereochemically pure this compound-based therapeutics with improved efficacy and safety profiles. The continued exploration of the structure-activity relationships of these fascinating compounds, with a keen eye on their stereochemical properties, holds great promise for the discovery of next-generation analgesics and other neuropharmacological agents.

References

- 1. (-)-pentazocine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Synthesis and Structure-Activity Relationships of (−)-cis-N-Normetazocine-Based LP1 Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Chiral separation and quantitation of pentazocine enantiomers in pharmaceuticals by capillary zone electrophoresis using maltodextrins - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. chromatographyonline.com [chromatographyonline.com]

- 6. Affinity of the enantiomers of alpha- and beta-cyclazocine for binding to the phencyclidine and mu opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Redefining the structure-activity relationships of 2,6-methano-3-benzazocines. Part 2: 8-formamidocyclazocine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Improvement of memory impairment by (+)- and (-)-pentazocine via sigma, but not kappa opioid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Synthesis and characterization of [125I]3'-(-)-iodopentazocine, a selective sigma 1 receptor ligand - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Synthesis and structure-activity relationships of 6,7-benzomorphan derivatives as antagonists of the NMDA receptor-channel complex - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vivo Characterization of New Benzomorphan Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in vivo characterization of novel benzomorphan derivatives. It is designed to furnish researchers, scientists, and drug development professionals with a detailed understanding of the requisite experimental protocols and data interpretation for the preclinical evaluation of this important class of compounds. This document outlines key in vivo assays, presents data in a structured format for comparative analysis, and visualizes complex biological pathways and experimental workflows.

Introduction to this compound Derivatives

The this compound scaffold is a key pharmacophore in medicinal chemistry, serving as a versatile template for the development of opioid receptor ligands.[1][2] Modifications to the this compound nucleus, particularly at the nitrogen substituent, can significantly alter the pharmacological profile, leading to compounds with varying affinities and efficacies at mu (µ), delta (δ), and kappa (κ) opioid receptors.[3][4][5][6] The in vivo characterization of these new derivatives is a critical step in the drug discovery process, providing essential information on their analgesic properties, potential side effects, and mechanism of action.

Quantitative Data Summary

The following tables summarize key quantitative data for representative novel this compound derivatives, providing a comparative view of their in vivo and in vitro properties.

Table 1: Opioid Receptor Binding Affinities (Ki, nM)

| Compound | µ-Opioid Receptor (MOR) | δ-Opioid Receptor (DOR) | κ-Opioid Receptor (KOR) |

| LP1 Analogues | |||

| Compound 3 | 5.96 ± 0.08 | >1000 | >1000 |

| Compound 7 | 1.49 ± 0.24 | >1000 | >1000 |

| MPCB Analogues | |||

| MPCB | >1000 | >1000 | 240 |

| Compound 9 | >1000 | >1000 | 35 |

| Compound 28 | 45 | >1000 | 179 |

Data extracted from multiple sources for illustrative purposes.[4][5]

Table 2: In Vivo Analgesic Efficacy

| Compound | Assay | Route of Administration | ED50 (mg/kg) | Maximum Possible Effect (%) |

| LP1 Analogues | Tail-Flick Test | s.c. | Not Reported | Not Reported |

| PGE2-Induced Hyperalgesia | s.c. | Not Reported | Not Reported | |

| PZM21 | Tail-Flick Test | i.p. | 2.5 | Not Reported |

| CYM-52288 | Tail-Flick Test | p.o. | 3.2 (AD80) | Not Reported |

Data extracted from multiple sources for illustrative purposes.[2][7][8]

Experimental Protocols

Detailed methodologies for key in vivo experiments are provided below. These protocols are essential for the accurate and reproducible assessment of the pharmacological effects of new this compound derivatives.